molecular formula C10H9N3O B14790449 3-amino-5-pyridin-4-yl-3H-pyridin-2-one

3-amino-5-pyridin-4-yl-3H-pyridin-2-one

Katalognummer: B14790449
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: HFCFQZPWUYBCCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-5-pyridin-4-yl-3H-pyridin-2-one is a heterocyclic compound that contains both pyridine and pyridinone moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-pyridin-4-yl-3H-pyridin-2-one typically involves the condensation of appropriate pyridine derivatives under controlled conditions. One common method involves the reaction of 4-aminopyridine with a suitable carbonyl compound, followed by cyclization to form the desired pyridinone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-5-pyridin-4-yl-3H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-amino-5-pyridin-4-yl-3H-pyridin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-amino-5-pyridin-4-yl-3H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-amino-5-pyridin-4-yl-3H-pyridin-2-one is unique due to its dual pyridine and pyridinone structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for diverse scientific and industrial applications .

Eigenschaften

Molekularformel

C10H9N3O

Molekulargewicht

187.20 g/mol

IUPAC-Name

3-amino-5-pyridin-4-yl-3H-pyridin-2-one

InChI

InChI=1S/C10H9N3O/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7/h1-6,9H,11H2

InChI-Schlüssel

HFCFQZPWUYBCCF-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=CC(C(=O)N=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.